molecular formula C13H18O10 B2406866 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester CAS No. 72692-06-9

2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester

Cat. No. B2406866
CAS RN: 72692-06-9
M. Wt: 334.277
InChI Key: CLHFNXQWJBTGBL-SHXYABRHSA-N
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Description

2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a significant substrate in the synthesis of anticoagulant drugs, like Heparin and Fondaparinux, and is useful in studies of Glucuronidation, a major drug metabolizing process .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with D-glucuronic acid lactone, which is converted to D-glucuronic acid methyl ester. This is then acetylated to form 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester, which is finally brominated to yield the product .


Molecular Structure Analysis

The molecular formula of this compound is C15H18Cl3NO10, and its molecular weight is 478.66 . It appears as a white solid .


Chemical Reactions Analysis

This compound is used in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . Its melting point is between 103 - 105℃ .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of a D-glucuronic acid derivative, fully protected with hydrogenolyzable groups except at C-6, was achieved. This synthesis involved the oxidation of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside to the corresponding aldehyde and further oxidation to the methyl ester (Zissis & Fletcher, 1970).
  • Research on β-elimination in uronic acids revealed that methyl esters of methyl pyranosides of 2,3,4-tri-O-methyl-α-D-glucuronic acid undergo rapid β-elimination, leading to unsaturated esters (BeMiller & Kumari, 1972).

Enzymatic Applications and Derivative Synthesis

  • An improved chemo-enzymatic synthesis method was developed for the synthesis of 1-beta-O-acyl glucuronides from corresponding methyl acetyl derivatives, using this compound as an intermediate (Baba & Yoshioka, 2007).

Analytical and Biochemical Studies

  • The compound was used in the quantification of the glucuronic acid conjugate of trichloroethanol, urochloralic acid, in various biological samples (Ikeda et al., 1984).
  • In another study, the compound facilitated the synthesis and analysis of glucuronic acid-conjugated metabolites, which are crucial in understanding drug metabolism (Kanamori et al., 2017).

Applications in Drug Development and Metabolism

  • The compound was utilized in the synthesis of 1-beta-O-acyl glucuronides of various non-steroidal anti-inflammatory drugs, highlighting its role in drug development and understanding drug metabolism (Baba & Yoshioka, 2006).

Mechanism of Action

Target of Action

The primary target of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is the Janus kinase (JAK) inhibitor tofacitinib . This compound is used for the synthesis of glucuronide prodrug compounds of tofacitinib .

Mode of Action

The compound interacts with its target by being cleaved by β-glucuronidase enzymes , such as those produced by the microbiome in the gastrointestinal tract . This cleavage increases the levels of tofacitinib at the site of gastrointestinal inflammation .

Biochemical Pathways

The compound affects the pathway involving the JAK inhibitor tofacitinib . By increasing the levels of tofacitinib, it can limit the systemic exposure of tofacitinib when treating localized inflammatory diseases .

Pharmacokinetics

Its solubility in ethyl acetate is known , which could impact its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of the compound’s action involve the increase of tofacitinib levels at the site of gastrointestinal inflammation . This results in the limitation of systemic exposure of tofacitinib, which could be beneficial when treating localized inflammatory diseases .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of β-glucuronidase enzymes in the gastrointestinal tract . These enzymes are responsible for cleaving the compound and increasing the levels of tofacitinib . Other factors such as pH and temperature could also potentially affect the compound’s stability and action

Safety and Hazards

This compound is intended for research purposes only and is not to be used as a food, drug, or household item . It may cause skin corrosion or irritation, serious eye damage or irritation, and respiratory tract irritation .

Future Directions

2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester has potential applications in the development of new drugs, particularly in the field of localized inflammatory diseases. Its role in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib suggests it could be used to increase the effectiveness of treatments for these conditions .

properties

IUPAC Name

methyl (3S,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9?,10?,11?,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHFNXQWJBTGBL-SHXYABRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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